molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3

[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

Cat. No.: B156578
CAS No.: 127162-96-3
M. Wt: 258.65 g/mol
InChI Key: WIGCBGFBBRJTLS-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride is a chemical compound with the molecular formula C8H6ClF3O2S and a molecular weight of 258.65 g/mol. It is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride typically involves the reaction of [3-(trifluoromethyl)phenyl]methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: It can also participate in addition reactions with various reagents.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride has a wide range of applications in scientific research, including:

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. It can react with nucleophiles to form new chemical bonds, thereby modifying the structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

    [3-(Trifluoromethyl)phenyl]methanesulfonyl Fluoride: Similar in structure but with a fluoride group instead of chloride.

    [3-(Trifluoromethyl)phenyl]methanesulfonyl Bromide: Similar in structure but with a bromide group instead of chloride.

These compounds share similar reactivity but differ in their specific chemical properties and applications.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGCBGFBBRJTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383291
Record name [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127162-96-3
Record name [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Trifluoromethylbenzylsulfonylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of sodium 3-trifluoromethylbenzylsulfonate was slowly added to 17.7 ml (29.1 g) of phosphorous oxychloride. The resulting slurry was stirred at 100° to 105° C. for five hours. The reaction mixture was then cooled and filtered. The filter cake was washed with methylene chloride, the washings were combined with the filtrate and then evaporated to dryness affording 8.9 g of 3-trifluoromethylbenzylsulfonyl chloride.
Name
sodium 3-trifluoromethylbenzylsulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One

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